molecular formula C9H13N3O3S B255982 Ethyl 3-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-3-oxopropanoate

Ethyl 3-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-3-oxopropanoate

Cat. No. B255982
M. Wt: 243.29 g/mol
InChI Key: KUJHZICQSHXIHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-3-oxopropanoate is a chemical compound with potential applications in scientific research. It is a member of the thiadiazole family of compounds, which have been studied for their various biological activities.

Mechanism of Action

The mechanism of action of Ethyl 3-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-3-oxopropanoate is not fully understood. However, it is believed to act through various pathways, including the inhibition of enzymes and the modulation of signal transduction pathways. It has been shown to inhibit the activity of various enzymes, such as acetylcholinesterase and tyrosinase, which are involved in the pathogenesis of Alzheimer's and Parkinson's diseases, respectively. It has also been shown to modulate signal transduction pathways, such as the MAPK and NF-κB pathways, which are involved in inflammation and cancer.
Biochemical and Physiological Effects:
Ethyl 3-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-3-oxopropanoate has been shown to have various biochemical and physiological effects. It has been shown to exhibit antimicrobial activity against various microorganisms, such as bacteria and fungi. It has also been shown to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines, such as TNF-α and IL-6. Furthermore, it has been shown to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation.

Advantages and Limitations for Lab Experiments

One of the advantages of using Ethyl 3-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-3-oxopropanoate in lab experiments is its potential as a drug candidate for the treatment of various diseases. It has also been shown to have various biological activities, which make it a versatile compound for scientific research. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which can affect its bioavailability and potency.

Future Directions

There are several future directions for the research and development of Ethyl 3-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-3-oxopropanoate. One direction is the investigation of its potential as a drug candidate for the treatment of various diseases, such as Alzheimer's and Parkinson's. Another direction is the synthesis of analogs with improved potency and bioavailability. Furthermore, the elucidation of its mechanism of action and the identification of its molecular targets can provide insights into its biological activities and potential therapeutic applications.

Synthesis Methods

Ethyl 3-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-3-oxopropanoate can be synthesized through a multistep process involving the reaction of 5-ethyl-1,3,4-thiadiazole-2-amine with ethyl acetoacetate. The reaction is carried out in the presence of a suitable catalyst and under controlled conditions to obtain the desired product. The purity and yield of the product can be improved through various purification techniques, such as recrystallization and chromatography.

Scientific Research Applications

Ethyl 3-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-3-oxopropanoate has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It has also been investigated as a potential drug candidate for the treatment of various diseases, such as Alzheimer's and Parkinson's.

properties

Product Name

Ethyl 3-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-3-oxopropanoate

Molecular Formula

C9H13N3O3S

Molecular Weight

243.29 g/mol

IUPAC Name

ethyl 3-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-3-oxopropanoate

InChI

InChI=1S/C9H13N3O3S/c1-3-7-11-12-9(16-7)10-6(13)5-8(14)15-4-2/h3-5H2,1-2H3,(H,10,12,13)

InChI Key

KUJHZICQSHXIHW-UHFFFAOYSA-N

SMILES

CCC1=NN=C(S1)NC(=O)CC(=O)OCC

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CC(=O)OCC

Origin of Product

United States

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